molecular formula C21H34O3 B13782207 (+/-)14(15)-Epetre methyl ester

(+/-)14(15)-Epetre methyl ester

Cat. No.: B13782207
M. Wt: 334.5 g/mol
InChI Key: MQCWCUDQEBWUAM-PHTXUDHCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions

(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Scientific Research Applications

(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    (±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.

    Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.

    Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.

Uniqueness

This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate

InChI

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11-

InChI Key

MQCWCUDQEBWUAM-PHTXUDHCSA-N

Isomeric SMILES

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

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